4-(Aminomethyl)-2,6-difluorobenzonitrile hydrochloride

CAS No.: 1803589-03-8

Cat. No.: VC3405881

Molecular Formula: C8H7ClF2N2

Molecular Weight: 204.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803589-03-8 |

|---|---|

| Molecular Formula | C8H7ClF2N2 |

| Molecular Weight | 204.6 g/mol |

| IUPAC Name | 4-(aminomethyl)-2,6-difluorobenzonitrile;hydrochloride |

| Standard InChI | InChI=1S/C8H6F2N2.ClH/c9-7-1-5(3-11)2-8(10)6(7)4-12;/h1-2H,3,11H2;1H |

| Standard InChI Key | PUQNSKLCBBTODM-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1F)C#N)F)CN.Cl |

| Canonical SMILES | C1=C(C=C(C(=C1F)C#N)F)CN.Cl |

Introduction

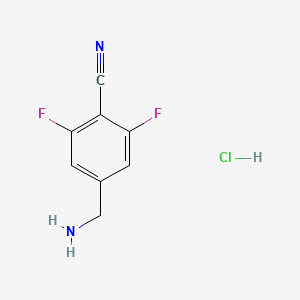

Chemical Structure and Properties

4-(Aminomethyl)-2,6-difluorobenzonitrile hydrochloride consists of a benzene ring substituted with a nitrile group, two fluorine atoms at positions 2 and 6, and an aminomethyl group at position 4. The hydrochloride salt form enhances its solubility in polar solvents compared to its free base counterpart.

Physicochemical Properties

The compound has the molecular formula C₈H₇ClF₂N₂ and a molecular weight of 204.6 g/mol. Its chemical structure is characterized by:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇ClF₂N₂ |

| Molecular Weight | 204.6 g/mol |

| IUPAC Name | 4-(aminomethyl)-2,6-difluorobenzonitrile hydrochloride |

| Standard InChI Key | PUQNSKLCBBTODM-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1F)C#N)F)CN.Cl |

| Physical State | Solid |

| CAS Number | 1803589-03-8 |

The presence of fluorine atoms significantly affects the compound's electronic properties, making it distinct from non-fluorinated analogs. Fluorine substitution typically increases lipophilicity and metabolic stability, which are desirable properties in drug development.

Synthesis Methods

The synthesis of 4-(Aminomethyl)-2,6-difluorobenzonitrile hydrochloride can be approached through several routes, based on methodologies employed for similar fluorinated benzonitriles.

From 2,6-Difluorobenzonitrile

A potential synthetic route begins with 2,6-difluorobenzonitrile, which undergoes selective functionalization at the 4-position:

-

Introduction of a formyl group at position 4 using directed metalation followed by formylation

-

Conversion of the aldehyde to an oxime

-

Reduction of the oxime to an aminomethyl group

-

Formation of the hydrochloride salt using HCl in an appropriate solvent

Alternative Approach via Azide Reduction

Based on synthesis methods for related compounds:

-

Preparation of 4-(azidomethyl)-2,6-difluorobenzonitrile

-

Reduction of the azide group using sodium borohydride with palladium catalyst

This approach is supported by documented synthesis routes for 4-(Aminomethyl)-3,5-difluorobenzonitrile, which demonstrated 80% yield under similar conditions .

Chemical Reactivity

The reactivity of 4-(Aminomethyl)-2,6-difluorobenzonitrile hydrochloride is governed by its functional groups, each contributing distinct chemical behaviors.

Aminomethyl Group Reactions

The primary amine functionality can participate in:

-

Nucleophilic substitution reactions

-

Amide formation with acyl chlorides or anhydrides

-

Imine formation with aldehydes or ketones

-

Salt formation with acids

Nitrile Group Reactivity

The nitrile group can undergo:

-

Hydrolysis to carboxylic acids or amides

-

Reduction to primary amines

-

Addition reactions with organometallic reagents

-

Cycloaddition reactions

Aromatic Fluorine Substitution

The fluorine atoms at positions 2 and 6 can undergo nucleophilic aromatic substitution, particularly with strong nucleophiles. The ortho positioning of the fluorine atoms relative to the electron-withdrawing nitrile group enhances their susceptibility to nucleophilic attack .

Biological Activity and Applications

While specific research on 4-(Aminomethyl)-2,6-difluorobenzonitrile hydrochloride is limited, related fluorinated benzonitriles demonstrate significant potential in medicinal chemistry.

Pharmaceutical Applications

Fluorinated benzonitriles serve as important building blocks in pharmaceutical development:

-

Enzyme Inhibitors: Related compounds have shown activity as enzyme inhibitors, particularly targeting kinases

-

Antiparasitic Agents: Structurally similar compounds have demonstrated efficacy against trypanosomes, the causative agents of African trypanosomiasis

-

Potential Antimicrobial Activity: The combination of fluorine atoms and nitrile functionality often contributes to antimicrobial properties

Research Applications

The compound has potential applications in:

-

Organic Synthesis: As a versatile intermediate for producing more complex molecules

-

Medicinal Chemistry: As a scaffold for developing bioactive compounds

-

Material Science: For the preparation of specialty materials with unique electronic properties

Comparison with Similar Compounds

4-(Aminomethyl)-2,6-difluorobenzonitrile hydrochloride shares structural similarities with several compounds but possesses distinct properties due to its specific substitution pattern.

Structural Analogs and Their Properties

| Compound | CAS Number | Molecular Weight | Notable Differences |

|---|---|---|---|

| 4-(Aminomethyl)-3,5-difluorobenzonitrile | 633336-81-9 | 168.14 g/mol | Different fluorine positions; free base form |

| 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride | 2097912-81-5 | 204.61 g/mol | Different position of aminomethyl group |

| 3-(Aminomethyl)-4-fluorobenzonitrile hydrochloride | 1354951-08-0 | 186.61 g/mol | Contains only one fluorine atom |

| 2,6-Difluorobenzonitrile | 1897-52-5 | 139.1 g/mol | Lacks aminomethyl group |

These structural differences significantly impact the compounds' chemical reactivity, physical properties, and biological activities .

Research Findings

Research on fluorinated benzonitriles has yielded valuable insights that may be applicable to 4-(Aminomethyl)-2,6-difluorobenzonitrile hydrochloride.

Structure-Activity Relationships

Studies on similar compounds indicate:

-

The fluorine atoms enhance metabolic stability by blocking potential sites of oxidative metabolism

-

The aminomethyl group provides a handle for further functionalization, expanding the compound's utility in medicinal chemistry

-

The nitrile group serves as a hydrogen bond acceptor in biological systems, potentially influencing binding to protein targets

Pharmacological Studies

A study on structurally related diaminothiazole derivatives demonstrated:

-

Potent inhibition of cyclin-dependent kinase CRK12

-

Efficacy against African animal trypanosomiasis

-

The importance of fluorine substitution for improved pharmacokinetic profiles

These findings suggest potential applications for 4-(Aminomethyl)-2,6-difluorobenzonitrile hydrochloride as a pharmaceutical intermediate or as a building block for bioactive compounds.

| Concern | Recommendation |

|---|---|

| Skin Contact | Avoid contact; wear appropriate gloves |

| Inhalation | Use in well-ventilated areas; avoid dust formation |

| Ingestion | Prevent oral exposure; practice good hygiene |

| Environmental | Prevent release to environment; dispose according to regulations |

Synthesis Challenges and Solutions

The synthesis of 4-(Aminomethyl)-2,6-difluorobenzonitrile hydrochloride presents specific challenges:

Regioselectivity Issues

Achieving selective functionalization at the 4-position of 2,6-difluorobenzonitrile requires controlled reaction conditions. Research on related compounds has shown that directed metalation using suitable directing groups can achieve the desired regioselectivity .

Azide Reduction Optimization

When synthesizing via the azide intermediate, careful control of reduction conditions is essential. Studies on 4-(Aminomethyl)-3,5-difluorobenzonitrile demonstrated that sodium borohydride with palladium catalyst in a THF/water mixture at 0°C provided optimal results with yields of approximately 80% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume